6-Isopropylpyridin-2(1H)-one is an organic compound classified within the pyridine family. It is characterized by a pyridine ring substituted with an isopropyl group at the sixth position and a keto group at the second position. The compound's chemical formula is and it has a molecular weight of 137.18 g/mol. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of 6-Isopropylpyridin-2(1H)-one typically involves several key steps:
6-Isopropylpyridin-2(1H)-one features a pyridine ring with specific substituents:
6-Isopropylpyridin-2(1H)-one can undergo various chemical transformations:
The mechanism of action for 6-Isopropylpyridin-2(1H)-one primarily revolves around its reactivity due to the presence of both the keto and isopropyl groups.
Data regarding specific reaction rates or mechanisms are often derived from experimental studies, highlighting the compound's versatility in organic synthesis.
6-Isopropylpyridin-2(1H)-one has several scientific uses:
Pyridinone derivatives represent a structurally privileged subclass of nitrogen-containing heterocycles with profound significance in pharmaceutical development. Statistically, nitrogen heterocycles form the backbone of over 85% of all biologically active compounds and approximately 60% of unique small-molecule drugs approved by regulatory agencies, underscoring their indispensable role in medicinal chemistry [3]. The pyridinone core—characterized by a six-membered aromatic ring featuring a nitrogen atom and an α,β-unsaturated ketone moiety—offers exceptional versatility as a molecular scaffold. This versatility arises from its ability to engage in diverse non-covalent interactions with biological targets, including hydrogen bonding via the carbonyl oxygen and lactam nitrogen, π-stacking through the aromatic system, and hydrophobic contacts [5] [8].
Table 1: Key Physicochemical Properties of 6-Isopropylpyridin-2(1H)-one
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₁NO | Balanced carbon-hydrogen ratio for solubility |
Molecular Weight | 137.18 g/mol | Compliance with Lipinski's rule parameters |
CAS Registry Number | 62969-85-1 | Unique chemical identifier |
SMILES Notation | O=C1C=CC=C(C(C)C)N1 | Representation of atomic connectivity |
Hydrogen Bond Acceptors | 2 (carbonyl oxygen, ring nitrogen) | Enhanced target binding capacity |
Hydrogen Bond Donors | 1 (lactam N-H) | Facilitates interactions with polar residues |
LogP (Predicted) | ~2.0 (moderate lipophilicity) | Optimal membrane permeability |
Aromatic Character | Delocalized 6π-electron system | Stabilizes receptor binding via π-stacking |
The specific derivative, 6-isopropylpyridin-2(1H)-one, exemplifies the strategic application of this scaffold in drug discovery. Its synthesis typically involves multicomponent coupling reactions or cyclodehydration processes that allow for efficient derivatization [5] [6]. The compound serves as a versatile intermediate ("building block") for constructing complex bioactive molecules, leveraging its two primary sites for chemical modification: the lactam nitrogen (N1) and the isopropyl substituent at the C6 position. This functional flexibility enables medicinal chemists to fine-tune electronic properties, solubility profiles, and steric bulk—critical parameters for optimizing pharmacokinetic and pharmacodynamic behavior [5]. The molecule's stability under standard storage conditions (typically stored sealed and dry at 2-8°C) further enhances its utility in pharmaceutical manufacturing and research applications [2] [4].
The introduction of an isopropyl group (–CH(CH₃)₂) at the C6 position of the pyridinone ring constitutes a deliberate structural perturbation with significant implications for biological activity. This branched alkyl substituent functions as a steric and electronic modulator that profoundly influences molecular recognition processes. The isopropyl group's pronounced hydrophobicity enhances interactions with lipophilic binding pockets in target proteins, while its moderate steric bulk provides optimal shape complementarity without excessive conformational constraint [6].
Research on isocitrate dehydrogenase 1 (IDH1) inhibitors provides compelling evidence for the isopropyl group's critical role in enhancing target affinity. In a systematic structure-activity relationship (SAR) investigation, analogs of pyridin-2-one-based inhibitors bearing smaller alkyl groups (methyl, ethyl) exhibited reduced potency against mutant IDH1 (R132H and R132C variants) compared to their isopropyl-containing counterparts. This observation suggests that the three-dimensional bulk of the isopropyl moiety fills a specific hydrophobic subpocket within the enzyme's active site, creating favorable van der Waals contacts that smaller substituents cannot achieve [6].
Table 2: Impact of C6 Substituents on Biological Activity in Pyridin-2-one Derivatives
C6 Substituent | Relative Hydrophobicity (π) | Steric Bulk (Es) | Inhibitory Activity (mIDH1 IC₅₀) | Key Interactions |
---|---|---|---|---|
Methyl | Low (-0.04) | Small (0.0) | >10 µM | Limited hydrophobic contacts |
Ethyl | Moderate (0.27) | Moderate (-0.07) | ~5 µM | Moderate hydrophobic interactions |
Isopropyl | High (0.53) | Significant (-0.47) | <1 µM | Optimal filling of hydrophobic pocket |
Cyclopropyl | Moderate (0.46) | High (-0.79) | ~3 µM | Excessive steric hindrance |
Phenyl | Very high (1.76) | Very high (-1.69) | Inactive | Disruption of binding geometry |
Beyond affinity enhancement, the isopropyl group significantly modulates the compound's physicochemical profile. Its electron-donating inductive effect subtly influences the electron density distribution across the pyridinone ring, potentially altering hydrogen-bonding capacity and dipole moment. Additionally, the isopropyl group contributes to improved passive membrane permeability by increasing lipophilicity (logP), which is particularly advantageous for central nervous system (CNS)-targeted therapeutics where penetration of the blood-brain barrier is essential—a critical consideration for glioma treatments targeting mutant IDH1 enzymes [6]. The metabolic stability of alkyl substituents like isopropyl also tends to be superior to more labile functional groups, contributing to extended in vivo half-lives of drug candidates incorporating this moiety.
The structural and functional versatility of 6-isopropylpyridin-2(1H)-one positions it as a promising scaffold across multiple therapeutic domains. Recent investigations have highlighted its potential in several high-impact areas:
Oncology: The compound serves as a critical precursor in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, exemplified by advanced candidates like (+)-119 (NCATS-SM5637, NSC 791985). In preclinical models, optimized pyridin-2-one derivatives demonstrated significant suppression of the oncometabolite R-2-hydroxyglutarate (2-HG) in mIDH1-driven malignancies. In an engineered mIDH1-U87 xenograft mouse model, a single oral dose (30 mg/kg) of a pyridin-2-one inhibitor maintained tumoral concentrations exceeding the IC₉₀ value for 16-48 hours post-administration, correlating with profound and sustained 2-HG reduction. Notably, these analogs exhibited superior pharmacokinetic-pharmacodynamic profiles compared to the approved drug ivosidenib in certain experimental contexts [6]. The pyridinone core facilitates interactions with the mutant enzyme's allosteric site, disrupting the aberrant catalytic mechanism responsible for 2-HG accumulation and subsequent tumorigenesis.
Anti-infective Agents: Structural analogs of 6-isopropylpyridin-2(1H)-one, particularly those incorporating carboxylic acid functionalities at the C3 position (e.g., 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid), exhibit promising antimicrobial and antiviral properties. These derivatives function as novel pharmacophores targeting essential microbial enzymes or viral replication machinery. The presence of the isopropyl group enhances penetration through bacterial membranes or viral envelopes, while the carboxylic acid moiety enables ionic interactions with positively charged residues in the target proteins [5].
Kinase Inhibition: Several clinically approved kinase inhibitors incorporate substituted pyridinone structures. The scaffold's ability to mimic adenine's hydrogen-bonding pattern facilitates competitive binding at the ATP catalytic site of dysregulated kinases. The isopropyl substituent specifically contributes to selectivity by engaging with hydrophobic regions adjacent to the ATP-binding cleft, enabling discrimination between closely related kinase isoforms—a crucial factor for minimizing off-target effects [8]. Ongoing research explores 6-isopropylpyridin-2(1H)-one derivatives as potential inhibitors targeting receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) implicated in oncogenesis.
Table 3: Therapeutic Applications of 6-Isopropylpyridin-2(1H)-one Derivatives
Therapeutic Area | Molecular Target | Mechanism of Action | Development Status |
---|---|---|---|
Oncology (mIDH1 cancers) | Mutant IDH1 (R132H, R132C) | Allosteric inhibition reducing 2-HG production | Preclinical optimization |
Antimicrobial Therapy | Bacterial DNA gyrase/Topoisomerase | Enzyme inhibition disrupting DNA replication | Early lead development |
Antiviral Therapy | Viral polymerase/nucleocapsid | Protein-protein interaction disruption | Screening and hit validation |
Kinase-Driven Cancers | VEGFR, PDGFR, CDKs | ATP-competitive kinase inhibition | Lead compound identification |
Neurological Disorders | Tau protein aggregation modulators | Inhibition of pathological protein misfolding | Exploratory research |
Beyond these established domains, emerging research explores pyridinone derivatives as modulators of protein-protein interactions, epigenetic regulators targeting histone-modifying enzymes, and neuroprotective agents capable of inhibiting pathological protein aggregation. The synthetic accessibility of 6-isopropylpyridin-2(1H)-one enables rapid generation of diverse libraries for high-throughput screening campaigns, accelerating the identification of novel bioactive entities across these therapeutic areas [5] [6]. Its favorable physicochemical profile—including moderate molecular weight, balanced lipophilicity, and presence of both hydrogen bond donors and acceptors—aligns with contemporary drug-likeness criteria, further enhancing its appeal as a multipurpose scaffold in modern medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1